

Technical Sourcing & Characterization Guide: Ethyl 5-ethoxy-2-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 5-ethoxy-2-hydroxybenzoate

CAS No.: 14160-70-4

Cat. No.: B087851

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Critical Safety & Identity Alert: The CAS Mismatch

STOP AND VERIFY BEFORE ORDERING.

There is a critical discrepancy in the identification data often associated with this chemical request. You must reconcile the Chemical Abstract Service (CAS) number with the chemical name before contacting suppliers.

- The Chemical Name: **Ethyl 5-ethoxy-2-hydroxybenzoate** (also known as Ethyl 5-ethoxysalicylate).[1]
- The User-Provided CAS (35266-49-0): This CAS corresponds to Methoxycarbonyl Isothiocyanate, a highly reactive, lachrymatory electrophile used in heterocycle synthesis. Ordering by this CAS will result in the delivery of a completely different, potentially hazardous reagent.
- The Correct CAS: The correct CAS for **Ethyl 5-ethoxy-2-hydroxybenzoate** is 14160-70-4.
[1][2][3][4][5][6][7]

Action Required: All procurement orders must specify CAS 14160-70-4 and the chemical structure explicitly. Do not rely solely on name or CAS; provide both to the vendor.

Part 1: Chemical Profile & Sourcing Landscape

The Molecule

Ethyl 5-ethoxy-2-hydroxybenzoate is a salicylic acid derivative.[4] Structurally, it is the ethyl ester of 5-ethoxysalicylic acid. It serves as a specialized intermediate in the synthesis of pharmaceutical agents (e.g., neuraminidase inhibitors or specific NSAID scaffolds) and fine fragrances.

Parameter	Specification
Chemical Name	Ethyl 5-ethoxy-2-hydroxybenzoate
Correct CAS	14160-70-4
Molecular Formula	C ₁₁ H ₁₄ O ₄
Molecular Weight	210.23 g/mol
Appearance	White to off-white crystalline solid
Melting Point	63–67 °C
Solubility	Soluble in EtOH, DMSO, CHCl ₃ ; poorly soluble in water

Supplier Tiering & Strategy

This compound is not a high-volume commodity like Methyl Salicylate. It is a "Level 2" fine chemical, meaning it is available from catalog houses but often stocked in low quantities (grams to kilos).

Sourcing Decision Tree:



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Figure 1.1: Strategic sourcing workflow emphasizing the CAS verification step.

Recommended Supplier Types:

- Reference Standards (Analytical): Sigma-Aldrich (MilliporeSigma), USP standards (if pharmacopeial). Use these only for qualifying methods.
- R&D Scale (1g - 100g): TCI Chemicals, BLD Pharm, Combi-Blocks. These vendors typically hold stock of CAS 14160-70-4.
- Bulk/Process Scale (>1kg): You must engage a CRO (e.g., WuXi AppTec, Pharmablock) or specialized fine chemical manufacturers in China/India (e.g., Energy Chemical). Note: Bulk orders often require a "use statement" to ensure it is not being used for illicit precursor synthesis.

Part 2: Quality Assurance & Validation Protocols

As a scientist, you cannot trust the Certificate of Analysis (CoA) blindly, especially for intermediates with potential isomer impurities. You must implement a self-validating system.

Identity Validation (NMR)

The primary risk is the presence of the para-isomer (4-ethoxy) or the unreacted starting material (5-ethoxysalicylic acid).

Protocol: Dissolve ~10 mg in CDCl₃. Acceptance Criteria:

- Aromatic Region (6.8 - 7.5 ppm): Look for the specific substitution pattern of a 1,2,5-trisubstituted benzene ring.
 - Doublet (d): ~6.9 ppm (H at C3, ortho to OH).
 - Doublet of doublets (dd): ~7.0 ppm (H at C4).[4]
 - Doublet (d): ~7.3 ppm (H at C6, meta to OH, ortho to Ester).

- Ethyl Ester:
 - Quartet: ~4.4 ppm (O-CH₂-CH₃).^[4]
 - Triplet: ~1.4 ppm (O-CH₂-CH₃).
- Ethoxy Group:
 - Quartet: ~4.0 ppm (Ar-O-CH₂-CH₃).
 - Triplet: ~1.4 ppm (Ar-O-CH₂-CH₃).
 - Note: The two ethyl triplets may overlap; integration should sum to 6H.
- Phenolic OH: Singlet >10.5 ppm (downfield due to intramolecular H-bonding with the ester carbonyl).

Purity Analysis (HPLC)

Objective: Detect hydrolysis products (Acid) and transesterification byproducts.

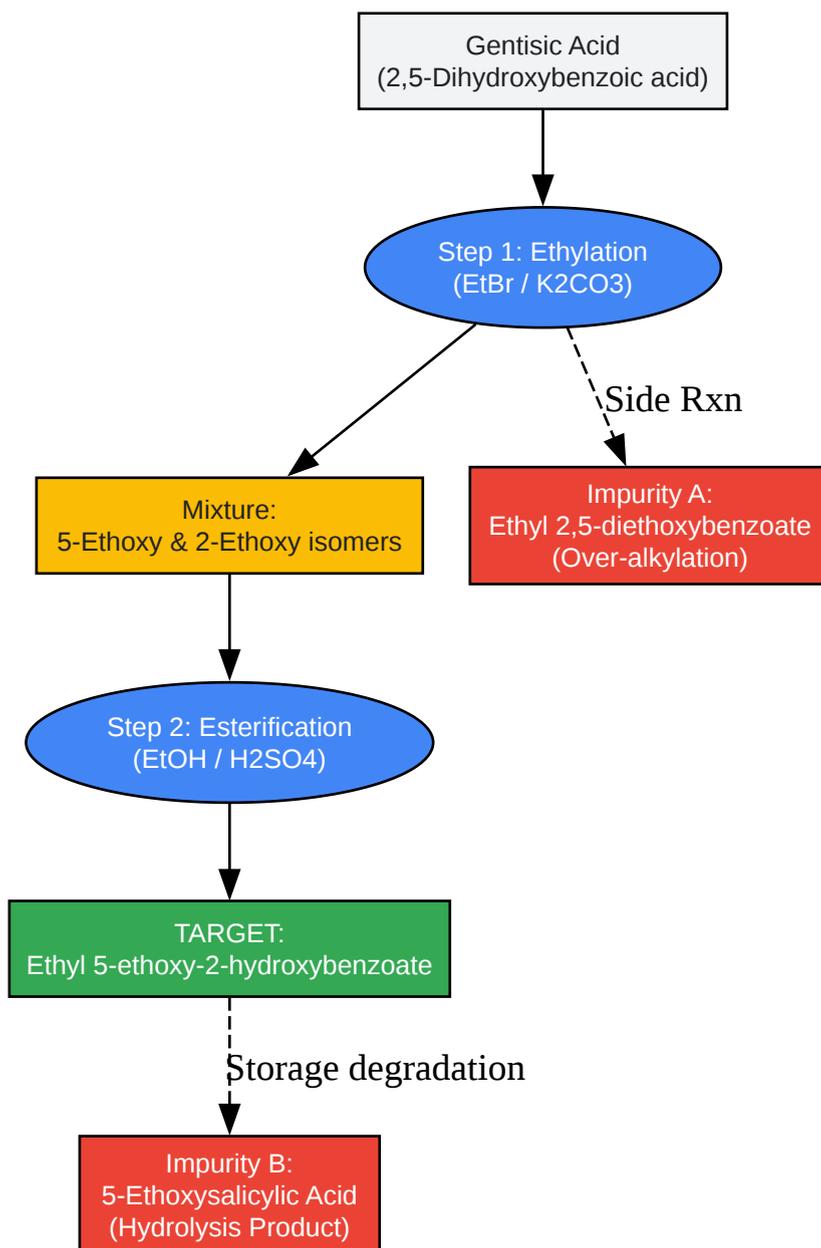
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic ring) and 310 nm (phenolic conjugation).
- Target: Main peak purity >98.0% (AUC).

Part 3: Synthesis Context & Impurity Profiling

Understanding how the supplier made the chemical allows you to predict impurities that won't appear on a standard CoA.

Synthesis Pathway

The most common industrial route involves the esterification of 5-ethoxysalicylic acid or the ethylation of gentisic acid ethyl ester.



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Figure 3.1: Synthesis pathway highlighting potential over-alkylation and hydrolysis impurities.

Critical Impurities to Screen

- 5-Ethoxysalicylic Acid: Result of ester hydrolysis (caused by moisture during storage).
Detection: HPLC (elutes earlier than target).
- Ethyl 2,5-diethoxybenzoate: Result of over-alkylation of the phenolic -OH at position 2. This removes the hydrogen bond donor, significantly altering solubility and biological activity.
Detection: NMR (Loss of the >10.5 ppm OH singlet).

Part 4: Handling & Storage

- Stability: Esters are susceptible to hydrolysis. The 2-hydroxy group provides some stability via hydrogen bonding, but moisture is the enemy.
- Storage: Store at +2°C to +8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccate.
- Safety: While less toxic than the isothiocyanate (CAS 35266-49-0), salicylates can be mild skin irritants. Use standard PPE.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 35266-49-0 (Methoxycarbonyl Isothiocyanate). Retrieved from [\[Link\]](#)
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Sources

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